6-Bromo-2-chloroquinoline
Overview
Description
6-Bromo-2-chloroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrClN It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-2-chloroquinoline can be synthesized through several methods. One common method involves the bromination and chlorination of quinoline derivatives. For instance, 6-bromoquinoline can be synthesized by reacting quinoline with bromine in the presence of a catalyst. Subsequently, 6-bromoquinoline can be chlorinated using phosphorus trichloride to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process often includes the use of solvents such as toluene and reagents like phosphorus trichloride. The reaction mixture is heated to reflux, and the product is isolated through filtration and purification steps .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to yield different quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or amines can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate can be used under acidic conditions.
Major Products Formed
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Coupling Products: Biaryl compounds with extended conjugation.
Oxidation Products: Quinoline N-oxides and other oxidized derivatives.
Scientific Research Applications
6-Bromo-2-chloroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-2-chloroquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
6-Bromo-2-chloroquinoline can be compared with other quinoline derivatives such as:
6-Bromoquinoline: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloroquinoline:
Quinoline: The parent compound, which is less substituted and has different chemical properties.
The uniqueness of this compound lies in its dual halogen substitution, which enhances its reactivity and broadens its range of applications in various fields of research.
Properties
IUPAC Name |
6-bromo-2-chloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRDWUJAJLDABJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512472 | |
Record name | 6-Bromo-2-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1810-71-5 | |
Record name | 6-Bromo-2-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-2-chloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 6-Bromo-2-chloroquinoline in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis, particularly for constructing diverse quinoline derivatives. Its reactivity stems from the presence of both bromine and chlorine substituents, which can be selectively manipulated. [, ] For instance, it acts as a key intermediate in synthesizing ligands for the Tec Src homology 3 domain through sequential Buchwald-Hartwig amination reactions. [] Additionally, it plays a crucial role in rapidly synthesizing Xanthene-1,8(2H)-diones via a one-pot sequential cyclization followed by palladium-catalyzed coupling reactions in an aqueous medium. []
Q2: How does the structure of this compound derivatives influence their binding affinity for the Src homology 3 domain?
A2: Research has shown that introducing a 6-heterocyclic substituent to the 2-aminoquinoline core significantly enhances binding affinity to the Src homology 3 domain. [] This observation highlights the importance of exploring various substituents at the 6-position for optimizing ligand binding. Further investigations into the structure-activity relationship could reveal more detailed insights into the specific interactions governing this enhanced affinity.
Q3: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?
A3: Characterizing this compound and its derivatives typically involves employing a combination of spectroscopic techniques. These include Fourier-transform infrared spectroscopy (FTIR), proton (1H) and carbon-13 (13C) nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [] These methods provide valuable information about the compound's functional groups, carbon-hydrogen framework, and molecular weight, confirming its structure.
Q4: How is computational chemistry being utilized to study this compound?
A4: Density functional theory (DFT) calculations are being employed to gain a deeper understanding of this compound at the molecular level. [] These calculations allow researchers to optimize the molecular geometry, compare it with X-ray diffraction data, and explore the molecule's electronic properties. For instance, DFT helps investigate the molecular electrostatic potential and frontier molecular orbitals, shedding light on the compound's reactivity and potential interactions.
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